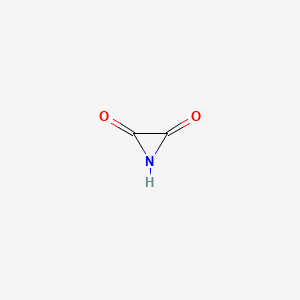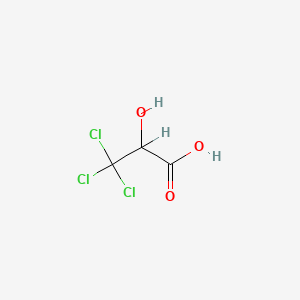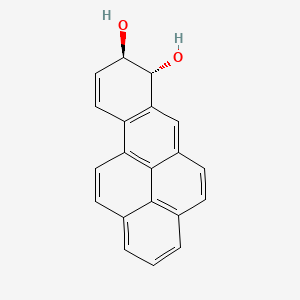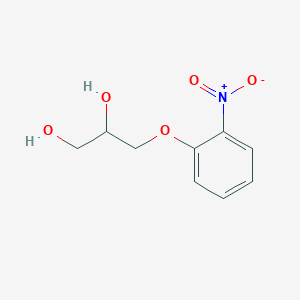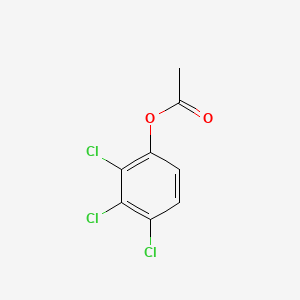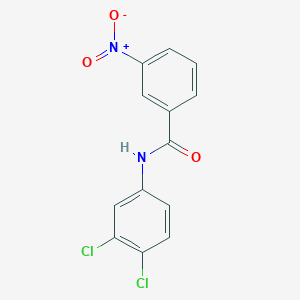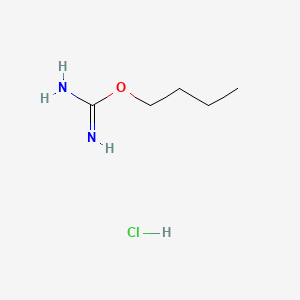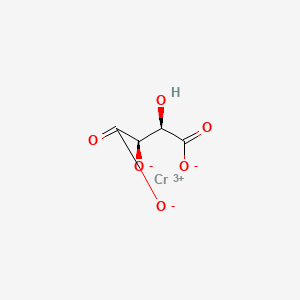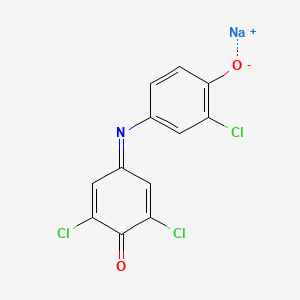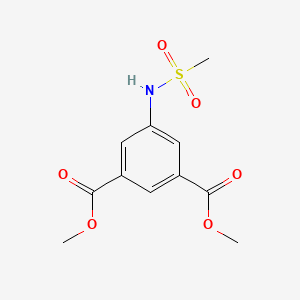
Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-(3-(oxiranylmethoxy)propyl)-
Overview
Description
Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-(3-(oxiranylmethoxy)propyl)- is a cyclic organosilicon compound with a unique structure that includes both silicon and oxygen atoms. This compound is part of the larger family of cyclotetrasiloxanes, which are known for their applications in various industrial and scientific fields due to their stability and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-(3-(oxiranylmethoxy)propyl)- typically involves the hydrosilylation of allyltrimethoxysilane followed by the addition of olefin or alkyne. This process is carried out in the presence of Karstedt’s catalyst, which is a platinum-based catalyst commonly used in the industry . The reaction conditions are carefully controlled to ensure the precise distribution of functional groups and high yields of the desired product.
Industrial Production Methods
Commercially, cyclotetrasiloxane compounds are produced from dimethyldichlorosilane. The hydrolysis of dimethyldichlorosilane results in a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane. The cyclic siloxanes, including cyclotetrasiloxane, are then separated by distillation .
Chemical Reactions Analysis
Types of Reactions
Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-(3-(oxiranylmethoxy)propyl)- undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion of silicon-hydrogen bonds to silicon-oxygen bonds.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include allyltrimethoxysilane, olefins, alkynes, and Karstedt’s catalyst. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include branched organosilicon compounds with various functional groups, which can be used as versatile silica modifiers, silane coupling agents, and starting materials for polymer networks and coatings .
Scientific Research Applications
Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-(3-(oxiranylmethoxy)propyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of modified siloxanes and silicone polymers.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the development of medical devices and implants due to its biocompatibility and stability.
Mechanism of Action
The mechanism of action of cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-(3-(oxiranylmethoxy)propyl)- involves its ability to form stable bonds with both inorganic fillers and organic polymers. This dual functionality allows it to improve the compatibility and performance of composite materials. The molecular targets and pathways involved include the formation of silicon-oxygen and silicon-carbon bonds, which contribute to the compound’s stability and versatility .
Comparison with Similar Compounds
Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-(3-(oxiranylmethoxy)propyl)- can be compared with other similar compounds such as:
Cyclopentasiloxane: A five-unit long cyclic siloxane used in cosmetics and personal care products.
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: Used in the preparation of styrene derivatives and other organic synthesis applications.
2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(propyl glycidyl ether)cyclomethylsiloxane: Known for its use in the production of polymer networks and coatings.
The uniqueness of cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-(3-(oxiranylmethoxy)propyl)- lies in its specific functional groups that provide enhanced compatibility with both inorganic and organic materials, making it a versatile compound for various applications.
Properties
InChI |
InChI=1S/C10H23O6Si4/c1-17-13-18(2)15-20(4,16-19(3)14-17)7-5-6-11-8-10-9-12-10/h10H,5-9H2,1-4H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDRFYXSZULGHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1O[Si](O[Si](O[Si](O1)C)(C)CCCOCC2CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O6Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10422815, DTXSID50886452 | |
| Record name | 2,4,6,8-Tetramethyl-8-{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,4,6-triyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10422815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-[3-(2-oxiranylmethoxy)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61614-55-9, 208046-28-0 | |
| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-(3-(2-oxiranylmethoxy)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061614559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-[3-(2-oxiranylmethoxy)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6,8-Tetramethyl-8-{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,4,6-triyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10422815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-[3-(2-oxiranylmethoxy)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclotetrasiloxane, 2, 4, 6, 8-tetramethyl-2-[3-(oxiranylmethoxy)propyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cyclotetrasiloxane, 2,4,6,8-tetramethyl-2-[3-(oxyranylmethoxy)propyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



